(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a benzyloxy group on one phenyl ring and a methyl group on the other, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(benzyloxy)benzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The benzyloxy and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to the inhibition of specific enzymes involved in cell proliferation and survival. The compound’s structure allows it to interact with biological macromolecules, leading to changes in their function and activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Hydroxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a benzyloxy group.
(2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one: Contains a methoxy group instead of a benzyloxy group.
(2E)-3-(4-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one: Features a chloro group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one imparts unique chemical and biological properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1-(2-methylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2/c1-18-7-5-6-10-22(18)23(24)16-13-19-11-14-21(15-12-19)25-17-20-8-3-2-4-9-20/h2-16H,17H2,1H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBBKWLASZIXCM-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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